molecular formula C8H11NO4 B6281419 rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid CAS No. 2260931-18-6

rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid

Cat. No. B6281419
CAS RN: 2260931-18-6
M. Wt: 185.2
InChI Key:
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Description

Rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid (ROCPA) is a carboxylic acid that belongs to the family of furopyridines. It is a structural analog of the well-studied compound, rac-6-oxo-octahydrofuro[3,2-c]pyridine-3-carboxylic acid (ROC). ROCPA is a powerful inhibitor of the enzyme 5-lipoxygenase (5-LOX) and has been found to be a potential therapeutic agent for a number of diseases.

Scientific Research Applications

Rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid has been studied as a potential therapeutic agent for a number of diseases, including asthma, inflammatory bowel disease, and cancer. In particular, rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid has been found to be a potent inhibitor of 5-LOX, an enzyme involved in the production of leukotrienes, which are pro-inflammatory mediators. rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid has also been studied for its potential anti-tumor and anti-angiogenic activities.

Mechanism of Action

Rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid inhibits 5-LOX by binding to the active site of the enzyme and preventing it from forming leukotrienes. This inhibition of leukotriene formation helps to reduce inflammation and other pro-inflammatory processes. In addition, rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid has been found to inhibit the production of reactive oxygen species, which are produced during inflammation and can cause damage to cells and tissues.
Biochemical and Physiological Effects
rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of leukotrienes, which are pro-inflammatory mediators, and to reduce the production of reactive oxygen species, which can cause damage to cells and tissues. In addition, rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid has been found to have anti-tumor and anti-angiogenic activities, which may be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

Rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid is a potent inhibitor of 5-LOX and has a number of potential therapeutic applications. However, there are some limitations to its use in laboratory experiments. For example, rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid is not very stable in the presence of light and air, which can lead to degradation of the compound. In addition, rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid is not soluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research on rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid. These include further study of its anti-tumor and anti-angiogenic activities, as well as its potential therapeutic applications in the treatment of asthma, inflammatory bowel disease, and other diseases. In addition, further research could be done to improve the stability and solubility of rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid, which would make it easier to use in laboratory experiments. Finally, further research could be done to study the mechanism of action of rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid and determine how it affects the activity of 5-LOX and other enzymes.

Synthesis Methods

Rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid can be synthesized via a variety of methods, including a modified version of the Barton-McCombie reaction, the Suzuki coupling reaction, and the Wacker oxidation. The Barton-McCombie reaction involves the condensation of a substituted pyridine and an aldehyde in the presence of a base catalyst to form an oxazoline intermediate, which is then hydrolyzed to form the desired product. The Suzuki coupling reaction involves the coupling of a halide and an organometallic reagent to form the desired product. The Wacker oxidation involves the oxidation of an alkyl group with a transition metal catalyst to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethylfuran", "ethyl acetoacetate", "ammonium acetate", "sodium methoxide", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with ammonium acetate and 2,5-dimethylfuran in the presence of sodium methoxide to form the intermediate 3,4-dihydro-2H-pyran-5-carboxylic acid ethyl ester.", "Step 2: The intermediate is then reacted with acetic anhydride and hydrochloric acid to form the intermediate 3,4-dihydro-2H-pyran-5-carboxylic acid acetic anhydride ester.", "Step 3: The intermediate is then reacted with sodium hydroxide and sodium bicarbonate to form the intermediate 3,4-dihydro-2H-pyran-5-carboxylic acid.", "Step 4: The intermediate is then reacted with sodium chloride and water to form the intermediate 3,4-dihydro-2H-pyran-5-carboxylic acid sodium salt.", "Step 5: The intermediate is then reacted with ethyl acetate and hexane to form the final product rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid." ] }

CAS RN

2260931-18-6

Product Name

rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid

Molecular Formula

C8H11NO4

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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